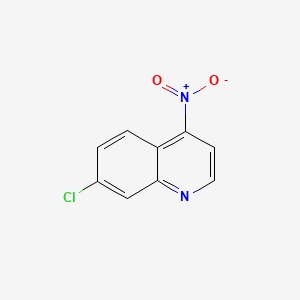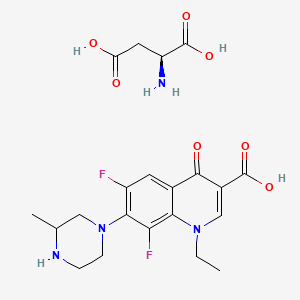
奥克替林酮-d17
描述
It is a stable isotope-labeled compound with the molecular formula C11D17H2NOS and a molecular weight of 230.44 . Octhilinone-d17 is primarily used in scientific research for its unique properties, which allow for precise and reliable measurements in studies involving trace analysis of octhilinone in environmental samples .
科学研究应用
Octhilinone-d17 is widely used in scientific research due to its unique properties. Some of its applications include:
Environmental Analysis: Used to accurately quantify octhilinone in complex mixtures, aiding in environmental monitoring and pollution studies.
Pharmacokinetics: Employed in drug development to study the pharmacokinetic and metabolic profiles of deuterium-labeled drugs.
Biological Studies: Utilized in biological research to investigate the effects of isotopic labeling on biological systems and processes.
Industrial Applications: Used in the development of antimicrobial agents and preservatives for various industrial products.
作用机制
Target of Action
Octhilinone-d17 is a deuterium-labeled variant of Octhilinone . Octhilinone is a broad-spectrum fungicide and antibacterial agent . It is used for treating bacterial and fungal diseases on trees and also has applications as a material preservative . .
Mode of Action
Octhilinone inhibits fungal growth by inhibiting nucleic acid synthesis (DNA / RNA synthesis) . As Octhilinone-d17 is a deuterium-labeled variant of Octhilinone, it is expected to have a similar mode of action .
Biochemical Pathways
Given its similarity to octhilinone, it is likely to affect the same pathways involved in nucleic acid synthesis .
Pharmacokinetics
Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . Deuterium, being a stable heavy isotope of hydrogen, has been incorporated into drug molecules, largely as tracers for quantitation during the drug development process
Result of Action
As a deuterium-labeled variant of octhilinone, it is expected to have similar effects, which include the inhibition of fungal growth and bacterial diseases .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Octhilinone-d17. For instance, researchers employ Octhilinone-d17 to accurately quantify Octhilinone in complex mixtures by taking advantage of the mass differences introduced by the deuterium atoms . This allows for more precise and reliable measurements in studies involving trace analysis of Octhilinone in environmental samples .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Octhilinone-d17 involves the incorporation of deuterium atoms into the octhilinone molecule. This process typically includes the use of deuterated reagents and solvents to achieve the desired isotopic labeling. The specific synthetic routes and reaction conditions can vary, but they generally involve the following steps:
Deuteration of Starting Materials: The starting materials are subjected to deuteration using deuterated reagents such as deuterium oxide (D2O) or deuterated solvents.
Formation of Isothiazolinone Ring: The deuterated intermediates are then reacted to form the isothiazolinone ring structure, which is a key feature of octhilinone-d17.
Purification: The final product is purified using techniques such as chromatography to ensure the desired isotopic purity and chemical composition.
Industrial Production Methods
Industrial production of Octhilinone-d17 follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and facilities to handle deuterated reagents and ensure the safety and efficiency of the production process. Quality control measures are implemented to verify the isotopic purity and chemical composition of the final product.
化学反应分析
Types of Reactions
Octhilinone-d17 undergoes various chemical reactions, including:
Oxidation: Octhilinone-d17 can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert octhilinone-d17 to its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the isothiazolinone ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions under mild to moderate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted isothiazolinone derivatives.
相似化合物的比较
Octhilinone-d17 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Octhilinone: The non-deuterated form of Octhilinone-d17, used as an antimicrobial agent.
Methylisothiazolinone: Another isothiazolinone derivative with antimicrobial properties.
Chloromethylisothiazolinone: A chlorinated isothiazolinone used as a preservative in various products.
The deuterium labeling in Octhilinone-d17 provides enhanced stability and allows for more precise measurements in scientific research, making it a valuable tool for various applications .
属性
IUPAC Name |
2-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecadeuteriooctyl)-1,2-thiazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NOS/c1-2-3-4-5-6-7-9-12-11(13)8-10-14-12/h8,10H,2-7,9H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,9D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPMIIZHYYWMHDT-SPDJNGSGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C(=O)C=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N1C(=O)C=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


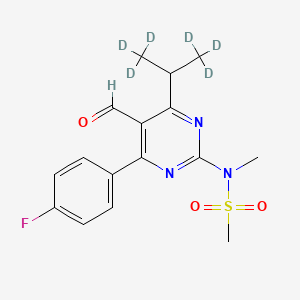

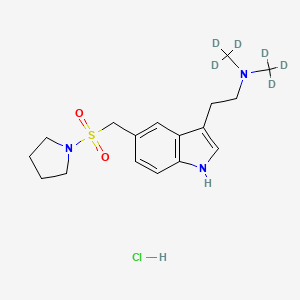

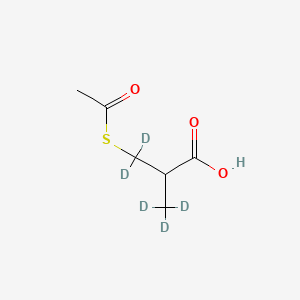

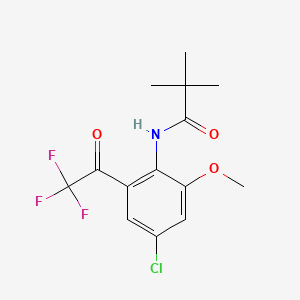
![[5-(2-Amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate;azane](/img/structure/B562845.png)

